テトラブチルアンモニウムクロリド

概要

説明

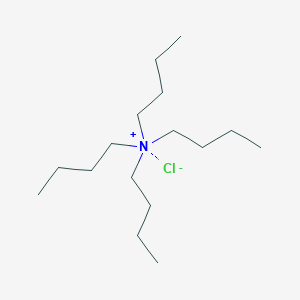

Tetrabutylammonium chloride (TBA) is an organic salt compound composed of tetrabutylammonium cations and chloride anions. It is a solid, white crystalline powder that is soluble in many organic solvents and is used in a variety of applications, including synthesis, analytical chemistry, and biochemistry. TBA has a wide range of applications in both academic and industrial research, and it is a valuable reagent for synthesizing and analyzing a variety of organic and inorganic compounds.

科学的研究の応用

深共晶溶媒 (DES)

TBAC は、優れた性能と環境への配慮から注目を集めている DES の調製において、水素結合受容体として使用されます。 DES は、材料費が低く、化学的安定性、生分解性、生体適合性、低毒性などの利点があるため、バイオメディシン、抽出、生体触媒、分離、精製など、さまざまな分野で利用されています。 .

ガス貯蔵

TBAC は、特にメタン (CH₄) を用いた半包接水和物の生成速度論の研究に携わっており、中程度の温度で高度なガス貯蔵に潜在的な用途があります。 TBAC + CH₄ 半包接水和物の生成速度論は、効率的なガス貯蔵システムを開発するために不可欠です。 .

相間移動触媒

合成化学において、TBAC は相間移動触媒として機能します。特に、フラーレンの合成や、水中の有機ハロゲン化物のヘック型パラジウム触媒によるビニル化に役立ちます。 この用途では、TBAC は反応が起こる別の相に反応物を移動させる能力を利用しています。 .

冷却エネルギー貯蔵材料

TBAC 水和物は、冷却エネルギー貯蔵材料の有望な候補として特定されています。 その特性は、エネルギーを制御された方法で貯蔵および放出する必要がある用途に有利です。 .

有機合成

TBAC は、11-トリフルオロメチル化ジベンゾジアゼピンなどの複雑な有機化合物の合成において、開始剤として使用されます。 この用途では、TBAC のカスケードラジカル付加/環化反応を開始する能力を利用しています。 .

より環境に優しい脱塩素化

より環境に優しい化学プロセスを追求する中で、TBAC は五酸化リンと組み合わせて、より環境に優しい脱塩素化に使用できます。 この方法は、従来の脱塩素化プロセスと比較して、環境への影響を軽減します。 .

作用機序

Target of Action

Tetrabutylammonium chloride (TBACl) is a quaternary ammonium salt . It is known to interact with the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in various biological processes.

Mode of Action

TBACl acts as a phase transfer catalyst . It facilitates the migration of a reactant from one phase into another phase where reaction occurs. TBACl is also used as a source of chloride ions in organic synthesis .

Biochemical Pathways

It is known that tbacl can be used in the synthesis of various organic compounds . For instance, it can be used in the synthesis of 2-Amino-4H-chromene derivatives by the condensation reaction of aldehydes, malononitrile, and α, or β-naphthol .

Pharmacokinetics

It is known that tbacl is a water-soluble solid , which could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of TBACl’s action largely depend on its role as a phase transfer catalyst and a source of chloride ions in organic synthesis . For example, in the synthesis of 2-Amino-4H-chromene derivatives, TBACl helps in the condensation reaction of aldehydes, malononitrile, and α, or β-naphthol .

Action Environment

The action, efficacy, and stability of TBACl can be influenced by various environmental factors. For instance, it is less hygroscopic than tetrabutylammonium bromide, making it a preferred choice in certain conditions . Furthermore, its efficacy as a phase transfer catalyst can be affected by the nature of the reactants and the reaction conditions .

Safety and Hazards

Tetrabutylammonium chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should not be released into the environment and should not contaminate ground water system .

生化学分析

Cellular Effects

It is known that quaternary ammonium compounds can interact with cell membranes, potentially influencing cell function .

Molecular Mechanism

As a quaternary ammonium compound, it may interact with biomolecules through ionic interactions

Dosage Effects in Animal Models

One study found that the average lethal concentration (LC50) in 24 h for Tetrabutylammonium chloride in mice is 125 mg/Kg body weight .

Transport and Distribution

As a water-soluble compound, it may be transported and distributed via aqueous channels within the body .

特性

IUPAC Name |

tetrabutylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGXDBSUJJNIRV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883644 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1112-67-0 | |

| Record name | Tetrabutylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDT9H3MSD3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B42584.png)